An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-2-butanol
An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-2-butanol
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Benzimidazole-2-butanol (CAS No. 2453-51-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This document delineates the known and predicted physicochemical characteristics of 1H-Benzimidazole-2-butanol, provides detailed protocols for its synthesis and characterization, and discusses its potential pharmacological relevance and toxicological considerations. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of novel benzimidazole derivatives.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a cornerstone in the design of therapeutic agents.[2] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets. The versatility of the benzimidazole ring system, particularly at the 2-position, allows for the introduction of diverse substituents to modulate its pharmacokinetic and pharmacodynamic properties. 1H-Benzimidazole-2-butanol, with its hydroxyl-bearing alkyl chain, presents an interesting candidate for further investigation due to the potential for hydrogen bonding and metabolic transformations.
This guide will systematically explore the key physicochemical attributes of 1H-Benzimidazole-2-butanol, offering both established data and predictive insights based on the well-documented behavior of analogous compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Properties
The following table summarizes the core physicochemical properties of 1H-Benzimidazole-2-butanol. It is important to note that while the melting point is experimentally determined, the boiling point and pKa are predicted values and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 2453-51-2 | - |
| Molecular Formula | C₁₁H₁₄N₂O | - |
| Molecular Weight | 190.24 g/mol | - |
| Melting Point | 160-162 °C | - |
| Boiling Point (Predicted) | 434.7 ± 28.0 °C | - |
| pKa (Predicted) | 11.93 ± 0.10 | - |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the general solubility characteristics of benzimidazole derivatives, a qualitative solubility profile for 1H-Benzimidazole-2-butanol can be predicted.[3][4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The benzimidazole core and the butanol side chain can participate in hydrogen bonding. Solubility in alcohols is generally good for benzimidazoles.[4] |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents are effective at solvating polar heterocyclic compounds. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the benzimidazole ring limits solubility in non-polar solvents. |
| Aqueous Acid | Dilute HCl | Soluble | The basic nitrogen atoms of the imidazole ring will be protonated, forming a more soluble salt. |
| Aqueous Base | Dilute NaOH | Sparingly Soluble | The N-H proton of the imidazole ring is weakly acidic and can be deprotonated by a strong base, but this may not significantly enhance solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method):
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Add an excess amount of solid 1H-Benzimidazole-2-butanol to a series of vials, each containing a known volume of the desired solvent.
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of 1H-Benzimidazole-2-butanol using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units of mg/mL or mol/L.
Synthesis of 1H-Benzimidazole-2-butanol
The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry. The most common and robust method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1]
Proposed Synthetic Route
The synthesis of 1H-Benzimidazole-2-butanol can be readily achieved through the condensation of o-phenylenediamine with 2-hydroxybutanoic acid.[5]
Caption: Proposed synthesis of 1H-Benzimidazole-2-butanol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2-substituted benzimidazoles and may require optimization for maximum yield.[5][6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.0 eq), 2-hydroxybutanoic acid (1.1 eq), and a catalytic amount of a suitable acid catalyst (e.g., polyphosphoric acid or 4M HCl).
-
Solvent: While the reaction can sometimes be performed neat, a high-boiling solvent such as xylene or Dowtherm A can be used to facilitate the reaction and removal of water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.
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The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.5-7.1 | m | 4H | Ar-H |
| ~4.5 | t, J = 5.0 Hz | 1H | -OH |
| ~4.2 | m | 1H | -CH(OH)- |
| ~2.9 | m | 1H | -CH₂- (diastereotopic) |
| ~2.7 | m | 1H | -CH₂- (diastereotopic) |
| ~1.8 | m | 2H | -CH₂-CH₃ |
| ~0.9 | t, J = 7.4 Hz | 3H | -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C2 (imidazole) |
| ~143, ~135 | C3a, C7a (bridgehead) |
| ~122, ~115 | C4, C5, C6, C7 (aromatic) |
| ~70 | -CH(OH)- |
| ~30 | -CH₂- |
| ~25 | -CH₂-CH₃ |
| ~10 | -CH₃ |
NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified 1H-Benzimidazole-2-butanol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | N-H stretch (imidazole) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1620-1580 | C=N, C=C stretch (aromatic/imidazole) |
| 1475-1450 | C-H bend (aliphatic) |
| 1275-1200 | C-N stretch |
| 1100-1000 | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 190
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of water (M-18), cleavage of the butanol side chain, and fragmentation of the benzimidazole ring.
Pharmacological and Toxicological Considerations
Potential Pharmacological Activity
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[2] The specific activity of 1H-Benzimidazole-2-butanol would need to be determined through biological screening. However, based on its structural features, it could be investigated for activities such as:
-
Antimicrobial/Antifungal: Many 2-substituted benzimidazoles show potent activity against various pathogens.
-
Anticancer: The benzimidazole scaffold is present in several anticancer drugs.
-
Anti-inflammatory: Some benzimidazole derivatives have shown anti-inflammatory properties.
Caption: Potential pharmacological activities for investigation.
Toxicological Profile
The toxicological profile of 1H-Benzimidazole-2-butanol has not been specifically reported. However, the toxicity of benzimidazole derivatives can vary widely depending on their substitution pattern. Some benzimidazoles have been associated with adverse effects, and therefore, a thorough toxicological evaluation is essential for any new derivative intended for therapeutic use.[8] Preliminary safety assessments should include in vitro cytotoxicity assays and, if warranted, in vivo acute toxicity studies.
Conclusion
1H-Benzimidazole-2-butanol is a molecule of interest within the broader class of pharmacologically relevant benzimidazole derivatives. This guide has consolidated the available and predicted physicochemical data for this compound and provided detailed, actionable protocols for its synthesis and characterization. While key experimental data, particularly spectroscopic information, is not yet publicly available, the methodologies outlined herein provide a clear path for researchers to obtain this critical information. The potential for diverse biological activity, inherent to the benzimidazole scaffold, makes 1H-Benzimidazole-2-butanol a worthy candidate for further investigation in drug discovery programs.
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